![molecular formula C12H14FN3O B11873945 6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique structural motif combining a pyrrolidine ring and a quinazolinone moiety
Méthodes De Préparation
The synthesis of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can be achieved through multi-component reactions. One such method involves the use of microdroplets and thin films to accelerate the reaction . The deposition method and mild heating are crucial factors for product formation. Additionally, the catalytic asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins under the catalysis of a chiral phosphoric acid provides a facile approach to synthesize spiro[pyrrolidine-2,3’-oxindoles] in high yields with excellent diastereo- and enantioselectivities under mild conditions .
Analyse Des Réactions Chimiques
6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in radical trifluoromethylation reactions, which are significant in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group plays an increasingly important role in these fields, and recent advances in trifluoromethylation of carbon-centered radical intermediates have been documented .
Applications De Recherche Scientifique
This compound has diverse applications in scientific research. It is used in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner, which is a significant objective in organic and medicinal chemistry . The compound’s unique structure makes it valuable as an intermediate or final product in total synthesis and as a model compound for the development of enantioselective catalytic methodologies . Additionally, the acceleration of multi-component reactions in microdroplets and thin films has been demonstrated, highlighting its potential in efficient molecule assembly .
Mécanisme D'action
The mechanism of action of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves the formation of key intermediates through tandem reactions. Hydrogen bonding plays a significant role in flattening the energy barrier at the air–liquid interface, facilitating the reaction . The compound’s effects are exerted through its interaction with molecular targets and pathways involved in the reaction mechanism.
Comparaison Avec Des Composés Similaires
6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds such as spiro[pyrrolidine-2,3’-oxindoles]. These compounds share similar structural motifs but differ in their specific functional groups and applications . The uniqueness of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one lies in its fluorine and methyl substitutions, which impart distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H14FN3O |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
6-fluoro-1-methylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C12H14FN3O/c1-16-10-3-2-8(13)6-9(10)11(17)15-12(16)4-5-14-7-12/h2-3,6,14H,4-5,7H2,1H3,(H,15,17) |
Clé InChI |
YDAXYNXSIUJHPV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11873862.png)
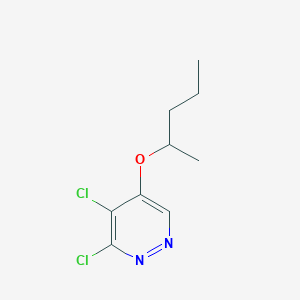
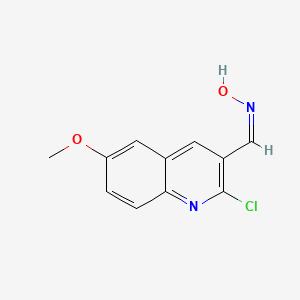
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)



![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)

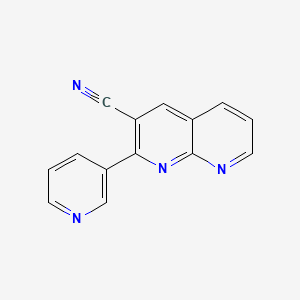
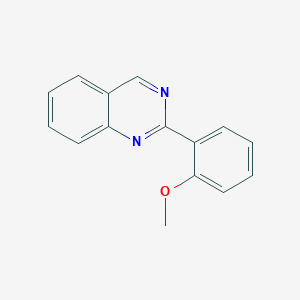
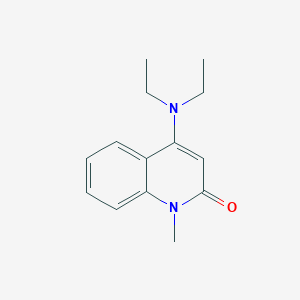
![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)

